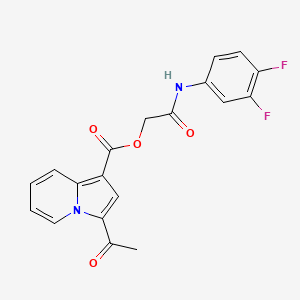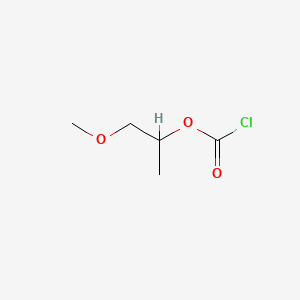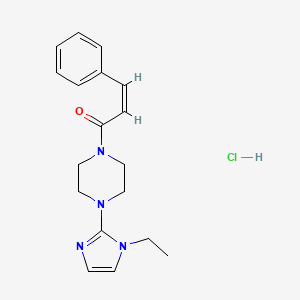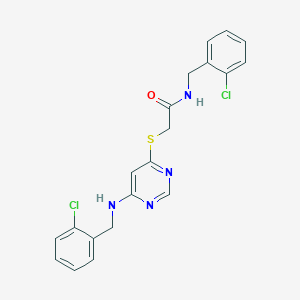![molecular formula C10H14ClN3O2 B2480237 Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate CAS No. 1279820-16-4](/img/structure/B2480237.png)
Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate and related compounds involves multi-step chemical processes, including acylation, nucleophilic substitution, and reduction. For example, Zhao et al. (2017) developed a rapid synthetic method for a closely related compound, achieving an overall yield of 81% through three steps starting from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure Analysis
The molecular structure of carbamate derivatives, including those similar to this compound, has been extensively analyzed using techniques such as X-ray diffraction. These analyses reveal intricate details about the compound's crystal structure, including the presence of strong and weak hydrogen bonds, which play a significant role in the assembly of molecules into a three-dimensional architecture (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound and similar compounds is notable for its versatility. For instance, Guijarro, Ortiz, & Yus (1996) described the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles, leading to functionalized carbamates after hydrolysis (Guijarro, Ortiz, & Yus, 1996).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in various chemical environments. Studies have highlighted the importance of crystallographic analysis in determining these properties, which in turn influences the compound's applications in chemical synthesis (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Progenitors and Antihypertensive Agents Tert-butyl esters, such as the tert-butyl analogue of (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl esters, are explored for their potential as chemical progenitors. These esters have been evaluated for their capability to transform into medically significant compounds. Specifically, studies have demonstrated that certain tert-butyl esters can effectively convert into methyldopa, a well-known antihypertensive agent. This transformation occurs through hydrolysis, showcasing the potential of these esters in developing prodrugs for latentiation of therapeutic agents like methyldopa (Saari et al., 1984).
Anticonvulsant Applications The aminoisopropanoloxy derivatives of xanthone, which include tert-butyl-amino derivatives, have been synthesized and assessed for their anticonvulsant properties. These derivatives have shown promise in preclinical models for the treatment of seizures, indicating a potential therapeutic application in conditions like epilepsy (Marona, Górka, & Szneler, 1998).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBZTGHKQVWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)



![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)


